molecular formula C8H18ClNO B12950892 (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

Cat. No.: B12950892
M. Wt: 179.69 g/mol
InChI Key: PPCAQDFHSSUSTM-SCLLHFNJSA-N
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Description

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted cyclohexylamines, cyclohexanones, and cyclohexanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential in treating various medical conditions, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol
  • (1S,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol
  • (1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol

Uniqueness

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1

InChI Key

PPCAQDFHSSUSTM-SCLLHFNJSA-N

Isomeric SMILES

C[C@]1(CCCC[C@@H]1CN)O.Cl

Canonical SMILES

CC1(CCCCC1CN)O.Cl

Origin of Product

United States

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